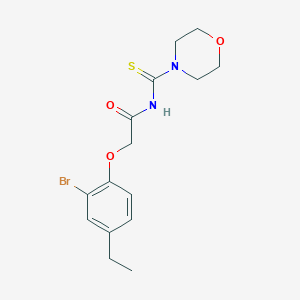
2-(2-bromo-4-ethylphenoxy)-N-(4-morpholinylcarbonothioyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "2-(2-bromo-4-ethylphenoxy)-N-(4-morpholinylcarbonothioyl)acetamide" often involves multiple steps, including alkylation, nitration, and the use of specific reagents to introduce various functional groups. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration steps, with conditions optimized for high yield (Zhang Da-yang, 2004). These methods could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to our target can be determined using techniques such as NMR spectroscopy, X-ray diffraction, and elemental analysis. For instance, the structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was elucidated using NMR spectroscopy and single-crystal X-ray diffraction (Gabriel Navarrete-Vázquez et al., 2011). These techniques provide detailed information about the arrangement of atoms within a molecule and are essential for understanding its chemical behavior.
Chemical Reactions and Properties
The chemical reactions involving similar compounds can include substitutions, condensations, and additions. For example, reactions of secondary beta-ketothioamides with ethyl bromoacetate and ethyl 2-bromopropionate can lead to the synthesis of N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones, indicating the reactivity of the thioamide group (T. Jagodziński et al., 2000). Such reactions highlight the potential chemical transformations our target compound might undergo.
Physical Properties Analysis
The physical properties of chemical compounds, such as melting points, boiling points, solubility, and crystal structure, are determined by their molecular structure. For example, the crystal structure of N-(acetamide) morpholinium bromide was characterized using X-ray analysis, revealing strong hydrogen bonds within the crystal (Yakup Baran et al., 2011). Such studies can provide insights into the physical characteristics of our target compound.
Chemical Properties Analysis
The chemical properties of a compound, such as reactivity, stability, and interaction with other molecules, are closely related to its structure and functional groups. For instance, studies on the synthesis and pharmacological assessment of acetamide derivatives reveal insights into their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, indicating the influence of functional groups on chemical properties (P. Rani et al., 2016).
Aplicaciones Científicas De Investigación
Antioxidant Properties
- New nitrogen-containing bromophenols, including compounds structurally related to 2-(2-bromo-4-ethylphenoxy)-N-(4-morpholinylcarbonothioyl)acetamide, have been isolated from marine red algae, demonstrating potent scavenging activity against radicals. This suggests potential applications in food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Synthesis and Pharmacological Assessment
- A study focused on the synthesis and pharmacological assessment of novel acetamide derivatives, including those structurally similar to the target compound. These derivatives were evaluated for cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects, indicating potential applications in developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial Profile
- Research on Schiff bases and Thiazolidinone derivatives related to 2-(2-bromo-4-ethylphenoxy)-N-(4-morpholinylcarbonothioyl)acetamide demonstrated significant antibacterial and antifungal activities. These findings suggest the compound's potential utility in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Antifungal Activity
- A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which share a structural similarity with the target compound, revealed broad-spectrum antifungal properties. This indicates potential applications in treating fungal infections (Bardiot et al., 2015).
Propiedades
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3S/c1-2-11-3-4-13(12(16)9-11)21-10-14(19)17-15(22)18-5-7-20-8-6-18/h3-4,9H,2,5-8,10H2,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQJHMKWJIPQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC(=S)N2CCOCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-ethylphenoxy)-N-(morpholin-4-ylcarbonothioyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578583.png)
![2,5-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-furamide](/img/structure/B4578601.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4578622.png)
![N-{5-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4578637.png)
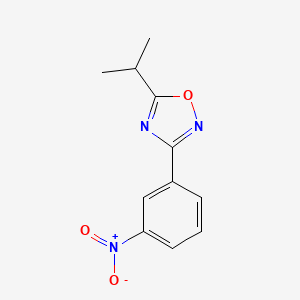
![N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B4578646.png)
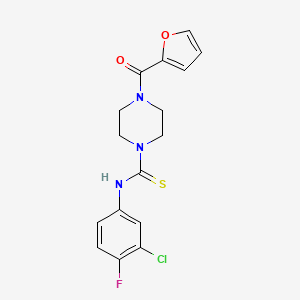
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B4578652.png)
![4-({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4578657.png)
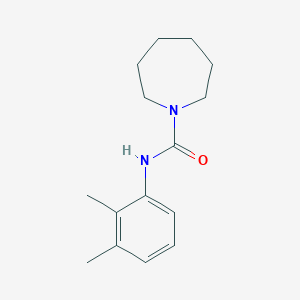
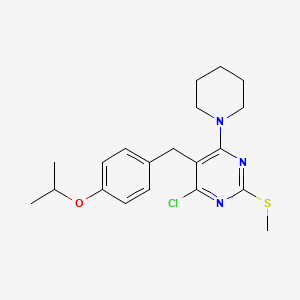
![3-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-methoxybenzamide](/img/structure/B4578682.png)
![ethyl 2-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578687.png)